2,5-Dihydroxyterephthalic acid
Overview
Description
2,5-Dihydroxyterephthalic acid, also known as 2,5-dihydroxy-1,4-benzenedicarboxylic acid, is an organic compound with the molecular formula C8H6O6. It is a white crystalline solid that is soluble in hot water and most organic solvents. This compound is a derivative of terephthalic acid and is characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the benzene ring. It is a weak acid and can form salts with bases.
Scientific Research Applications
2,5-Dihydroxyterephthalic acid has a wide range of applications in scientific research:
Biology: It serves as a ligand in coordination chemistry and is used in the study of enzyme mechanisms.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is employed in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
2,5-Dihydroxyterephthalic acid (DHTA) is primarily used as a linker in metal-organic frameworks (MOFs) . It interacts with metal ions to form coordination polymers . The primary targets of DHTA are therefore the metal ions in these frameworks.
Mode of Action
In its partially or totally deprotonated form, DHTA acts as an efficient organic ligand . It forms strong hydrogen bonds with metal ions, linking the molecules into chains . There is also an intramolecular O—H O hydrogen bond between the hydroxyl group and the carbonyl group of the carboxylic acid .
Biochemical Pathways
It’s known that dhta can alter adsorption and catalytic properties when used as a linker in mofs . This suggests that it may influence pathways related to these processes.
Result of Action
The primary result of DHTA’s action is the formation of coordination polymers when it is used as a linker in MOFs . These polymers can have various properties depending on the specific metal ions involved and the structure of the MOF. DHTA also exhibits dual redox-active properties, making it interesting as an electrode material when combined with alkali and alkaline-earth elements .
Action Environment
The action of DHTA is highly dependent on the environment. Factors such as the presence of specific metal ions, the pH, and the temperature can all influence its ability to form coordination polymers . Additionally, the stability of the resulting MOFs can be influenced by environmental factors such as humidity and temperature .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,5-Dihydroxyterephthalic acid is a weak acid that can react with bases to form corresponding salts . It is soluble in hot water and most organic solvents . The carboxylic acid groups form strong hydrogen bonds, which form centrosymmetric rings with graph set R2 2(8). These hydrogen bonds link the molecules into chains along [011]. There is an intramolecular O—H O hydrogen bond between the hydroxyl group and the carbonyl group of the carboxylic acid .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of strong hydrogen bonds by its carboxylic acid groups . Charge transfer would cause the orbital hybridization between the highest occupied molecular orbital of the donor and the lowest unoccupied molecular orbital of the acceptor, resulting in more appealing physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dihydroxyterephthalic acid can be synthesized through several methods. One common method involves the bromine/sulfuric acid-mediated aromatization of diethyl succinoylsucinate, followed by hydrolysis . Another method includes the preparation of a Grignard reagent, increasing the carbon chain, hydrolyzing, separating, and purifying based on 1,4-dihalo-2,5-dialkoxy benzene . Additionally, a new method involves the reaction of p-xylol with copper catalysts, trifluoroacetic acid, and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for high yield and purity. The process is carried out under controlled conditions to ensure stability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxyterephthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: 2,5-Dihydroxy-1,4-benzoquinone.
Reduction: 2,5-Dihydroxy-1,4-benzenedimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Terephthalic acid: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2-Hydroxyterephthalic acid: Contains only one hydroxyl group, resulting in different reactivity and properties.
2,5-Dihydroxy-1,4-benzoquinone: An oxidized form of 2,5-dihydroxyterephthalic acid with distinct chemical behavior.
Uniqueness: this compound is unique due to the presence of two hydroxyl groups, which enhance its ability to form hydrogen bonds and coordinate with metals. This makes it particularly valuable in the synthesis of complex structures like metal-organic frameworks and in applications requiring strong intermolecular interactions .
Properties
IUPAC Name |
2,5-dihydroxyterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFRNYNHAZOYNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209867 | |
Record name | 2,5-Dihydroxyterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-92-4 | |
Record name | 2,5-Dihydroxyterephthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dihydroxyterephthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 610-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dihydroxyterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydroxyterephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-Dihydroxyterephthalic acid?
A1: The molecular formula of this compound is C8H6O6. Its molecular weight is 198.13 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly use techniques like Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD) to characterize this compound. These techniques provide information about its molecular structure, functional groups, and crystal structure. [], [], [], []
Q3: Does this compound exhibit any interesting optical properties?
A3: Yes, this compound and some of its metal-organic frameworks demonstrate interesting luminescent properties, including ligand-to-ligand charge transfer luminescence and emissions based on excited-state intramolecular proton transfer (ESIPT). These properties make them potentially suitable for applications such as sensors and light-emitting materials. [], [], [], []
Q4: How does the stability of this compound-based MOFs vary with different metal centers?
A4: The stability of MOFs derived from this compound is influenced by the metal center. For example, Zr and Hf MOFs display higher hydrothermal stability compared to Ti-based frameworks. []
Q5: Can this compound-based materials be used in aqueous environments?
A5: The stability of this compound-based MOFs in aqueous environments varies depending on the metal center and incorporated functional groups. Research indicates that certain modifications, such as the introduction of thioether functionalities, can enhance their stability in acidic and basic aqueous solutions. []
Q6: What catalytic applications have been explored for this compound-based materials?
A6: this compound is used to create MOFs with applications in catalysis, including hydrogen evolution, CO2 reduction, and alcohol oxidation. [], [], []
Q7: How does the structure of this compound influence its catalytic activity in MOFs?
A7: The presence of free hydroxyl groups on the this compound linker within MOF structures can significantly influence catalytic activity. For instance, in Co-MOF-74, where these hydroxyl groups are bound within the framework, luminescence is quenched. Conversely, RE-DOBDC and Mn-DOBDC, with free hydroxyls, exhibit linker-based luminescence. []
Q8: How is computational chemistry being used to understand the properties of this compound-based materials?
A8: Computational techniques like Density Functional Theory (DFT) are crucial for investigating the electronic structure, optical properties, and gas adsorption behaviors of this compound-based MOFs. These simulations provide insights into the relationship between structure and properties, guiding the design of new materials. [], [], []
Q9: Can computational modeling predict the selectivity of this compound-based MOFs for specific gases?
A9: Yes, computational studies, such as Monte Carlo simulations and DFT calculations, can predict gas adsorption sites and binding energies in this compound-based MOFs. These insights aid in understanding and predicting the selectivity of these materials for specific gases like CO2. []
Q10: What are some promising applications of this compound-based MOFs beyond gas storage?
A10: These MOFs have shown promise in various applications, including:
- Sensing: They can act as luminescent sensors for specific metal ions, such as Fe3+ and Al3+, due to their unique optical properties. [], [], []
- Drug Delivery: Their biocompatibility and porous structure make them suitable for encapsulating and releasing drug molecules. []
- Catalysis: They can serve as efficient catalysts for various chemical reactions, including CO2 reduction and organic reactions. [], []
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